3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide
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Overview
Description
3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and is further functionalized with fluorobenzamido and methoxyphenyl groups, enhancing its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between 4-fluorobenzoic acid and the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the indole nitrogen attacks a methoxyphenylmethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting amides to amines or reducing other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: A thiazole derivative with similar fluorobenzamido functionality.
Ethyl 2-(3-fluorobenzamido)-3-[(4-methoxyphenyl)carbamoyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: A thieno[2,3-c]pyridine derivative with similar structural features.
Uniqueness
3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The combination of fluorobenzamido and methoxyphenyl groups further enhances its chemical diversity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-7-12-20-19(13-15)22(29-24(30)16-8-10-18(26)11-9-16)23(28-20)25(31)27-14-17-5-3-4-6-21(17)32-2/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKCLHXNKCSRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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